Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
CAS No.: 1247700-25-9
Cat. No.: VC3186964
Molecular Formula: C8H10ClN3O2
Molecular Weight: 215.64 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate - 1247700-25-9](/images/structure/VC3186964.png)
Specification
CAS No. | 1247700-25-9 |
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Molecular Formula | C8H10ClN3O2 |
Molecular Weight | 215.64 g/mol |
IUPAC Name | ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate |
Standard InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) |
Standard InChI Key | ZJMMDHGTCMKYSX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CNC1=CC(=NC=N1)Cl |
Canonical SMILES | CCOC(=O)CNC1=CC(=NC=N1)Cl |
Introduction
Chemical Identity and Structure
Structural Characteristics
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate consists of a pyrimidine ring with a chlorine atom at position 6, an amino group at position 4, and an ethyl acetate moiety connected through the amino linkage. This arrangement creates a compound with both hydrogen bond accepting and donating capabilities, making it potentially useful in various chemical and biological applications .
The chemical structure can be described as having:
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A pyrimidine heterocyclic core with nitrogen atoms at positions 1 and 3
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A chlorine substituent at position 6 of the pyrimidine ring
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An amino (-NH-) linker at position 4
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A glycine ethyl ester moiety (-CH₂COOC₂H₅) connected through the amino group
Molecular Information
Based on available data, Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate has the molecular formula C₈H₁₀ClN₃O₂ . This composition aligns with its structural features and is consistent with similar pyrimidine derivatives documented in chemical databases.
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀ClN₃O₂ | |
Molecular Weight | Approximately 215.64 g/mol | Estimated |
Physical State | Solid at room temperature | Typical for similar compounds |
Estimated Properties
Based on the structurally similar isomer Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate, we can reasonably estimate several physicochemical properties:
These estimated values suggest that Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate likely has moderate lipophilicity and hydrogen bonding capabilities, properties that would influence its solubility, permeability, and potential biological interactions .
Related Compounds and Structural Analogues
Position Isomers
Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate is a closely related position isomer that differs only in the location of the chlorine atom (position 2 rather than position 6). This compound has been more extensively characterized with the following properties:
Property | Value | Source |
---|---|---|
CAS Number | 1251101-18-4 | |
Molecular Weight | 215.64 g/mol | |
XLogP3-AA | 1.8 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 5 | |
Exact Mass | 215.0461543 Da |
The difference in chlorine position between these isomers likely results in different electronic distributions and potentially different reactivity patterns and biological activities .
Other Structurally Related Compounds
Several other compounds with structural similarities appear in the research data:
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Ethyl 2-[(2,6-dichloropyridin-4-yl)carbamoylsulfanyl]acetate (CAS: 286436-03-1) - A related compound with a pyridine core instead of pyrimidine and additional functional groups .
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Various pyrimidine derivatives described in the context of anti-HIV activity research, suggesting potential pharmacological applications for compounds in this structural class .
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Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate (CAS: 131860-97-4) - Another 6-chloropyrimidin-4-yl derivative with different substituents and potential applications .
Future Research Directions
Structure-Activity Relationship Studies
Future research on Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate could focus on:
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Comparing the biological activities of position isomers with chlorine at different positions on the pyrimidine ring
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Evaluating how modifications to the ester group affect properties and activities
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Investigating the effect of additional substituents on the pyrimidine ring
Synthetic Methodology Development
Developing optimized synthetic routes specifically for Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate could improve:
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Yield and purity of the final product
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Scalability of the synthesis for industrial applications
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Environmental impact through greener reaction conditions
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